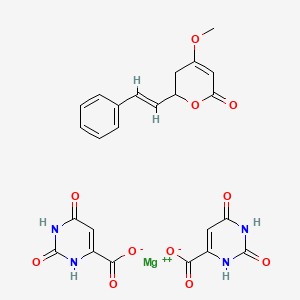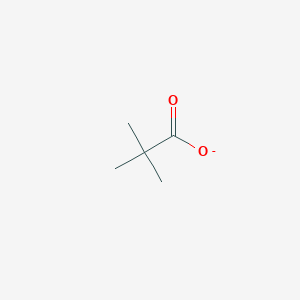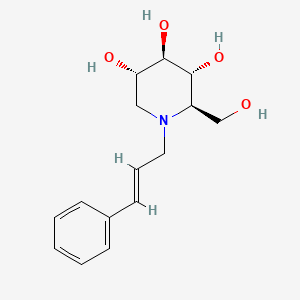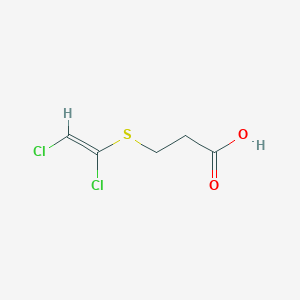
Hydroxymethylenetanshiquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethylenetanshiquinone typically involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. The use of efficient extraction techniques and advanced purification methods can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethylenetanshiquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield hydroquinone derivatives .
Applications De Recherche Scientifique
Hydroxymethylenetanshiquinone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives.
Biology: In biological research, this compound is investigated for its effects on cellular processes. It has been shown to inhibit the proliferation of tumor cells, making it a promising candidate for anti-cancer therapies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its anti-tumor properties have led to studies on its use in cancer treatment . Additionally, its effects on other diseases and conditions are being investigated.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Hydroxymethylenetanshiquinone involves its interaction with molecular targets and pathways within cells . It exerts its effects by modulating signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . The specific molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Hydroxymethylenetanshiquinone is part of a series of compounds with similar structures but different functional groups and substructures . Some of the similar compounds include:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share a similar core structure but differ in their functional groups, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties
Propriétés
Formule moléculaire |
C18H14O4 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m0/s1 |
Clé InChI |
RUJKJFRMCYQMLH-ZDUSSCGKSA-N |
SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
SMILES isomérique |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H](C4=C)O |
SMILES canonique |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Synonymes |
HMTQ hydroxymethylenetanshinquinone tanshinquinone, hydroxymethylene- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)







![(2R,3R,4R)-4-hydroxy-2-[(E)-8-hydroxy-7-oxooct-2-enyl]-3-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1233134.png)



